

ME-143: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: ME-143

Cat. No.: B1676121

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For researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of **ME-143**, a second-generation, tumor-specific inhibitor of NADH oxidase. These guidelines are intended to facilitate the preparation and use of **ME-143** in pre-clinical research settings.

Product Information

Property	Value	Source
Synonyms	NV-143	[1]
Molecular Weight	334.34 g/mol	N/A (Calculated from formula)
Appearance	White to off-white solid	[1]
Mechanism of Action	Inhibitor of NADH oxidase (ENOX2), WNT/ β -catenin pathway, and mitochondrial complex I	[1][2]

Solubility and Preparation of Stock Solutions

ME-143 is readily soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the appropriate cell culture medium or vehicle.

Table 1: **ME-143** Solubility and Stock Solution Preparation

Solvent	Maximum Concentration	Preparation Notes
DMSO	100 mg/mL (299.07 mM)	Ultrasonic treatment and warming to 60°C may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic. [1]

Protocol for Preparing a 100 mM **ME-143** Stock Solution in DMSO:

- Weigh out the desired amount of **ME-143** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.
- If necessary, sonicate the solution in a water bath and/or warm to 60°C until the compound is completely dissolved.
- Vortex the solution to ensure it is homogenous.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

Proper storage of **ME-143** stock solutions is crucial to maintain its stability and activity.

Table 2: Storage Conditions for **ME-143** Stock Solutions[\[1\]](#)

Storage Temperature	Shelf Life (Powder)	Shelf Life (In Solvent)
-20°C	3 years	1 month
-80°C	N/A	6 months
4°C	2 years	N/A

Experimental Protocols

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of **ME-143** on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

- Cancer cell line of interest (e.g., DLD1 colorectal cancer cells)[[1](#)]
- Complete cell culture medium
- **ME-143** stock solution (100 mM in DMSO)
- 96-well cell culture plates
- MTT solution (5 mg/mL in PBS)
- DMSO
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
- Prepare serial dilutions of **ME-143** in complete culture medium from the 100 mM stock solution. A typical concentration range to test is 0-100 μ M.[[1](#)] Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.

- Remove the medium from the wells and add 100 μ L of the prepared **ME-143** dilutions or vehicle control (medium with the same final DMSO concentration).
- Incubate the plate for the desired treatment period (e.g., 48 hours).^[1]
- After incubation, add 10 μ L of MTT solution to each well.
- Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Table 3: Example Data from **ME-143** Cell Proliferation Assay

Cell Line	ME-143 Concentration (μ M)	% Proliferation Reduction (48 hours)
DLD1	3.125	~40% ^[1]

Mitochondrial Complex I Activity Assay

This protocol provides a general framework for measuring the inhibitory effect of **ME-143** on mitochondrial complex I (NADH:ubiquinone oxidoreductase) activity. This can be performed using isolated mitochondria or permeabilized cells with commercially available assay kits.

Materials:

- Isolated mitochondria or permeabilized cells
- Mitochondrial Complex I Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam)

- **ME-143**

- Rotenone (a known complex I inhibitor, as a positive control)
- Microplate reader

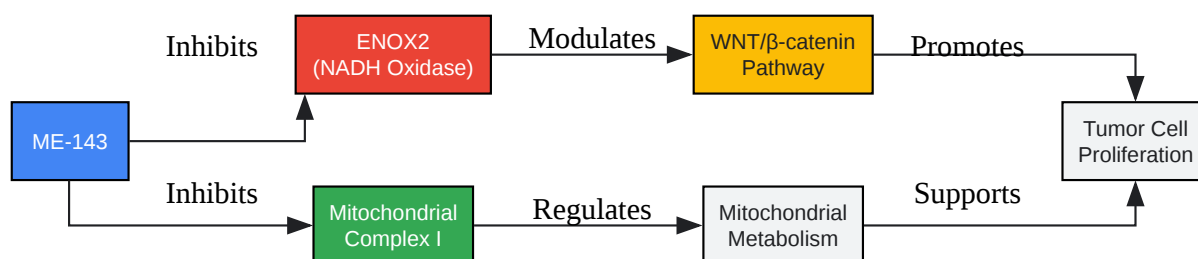
Procedure (General, follow kit-specific instructions):

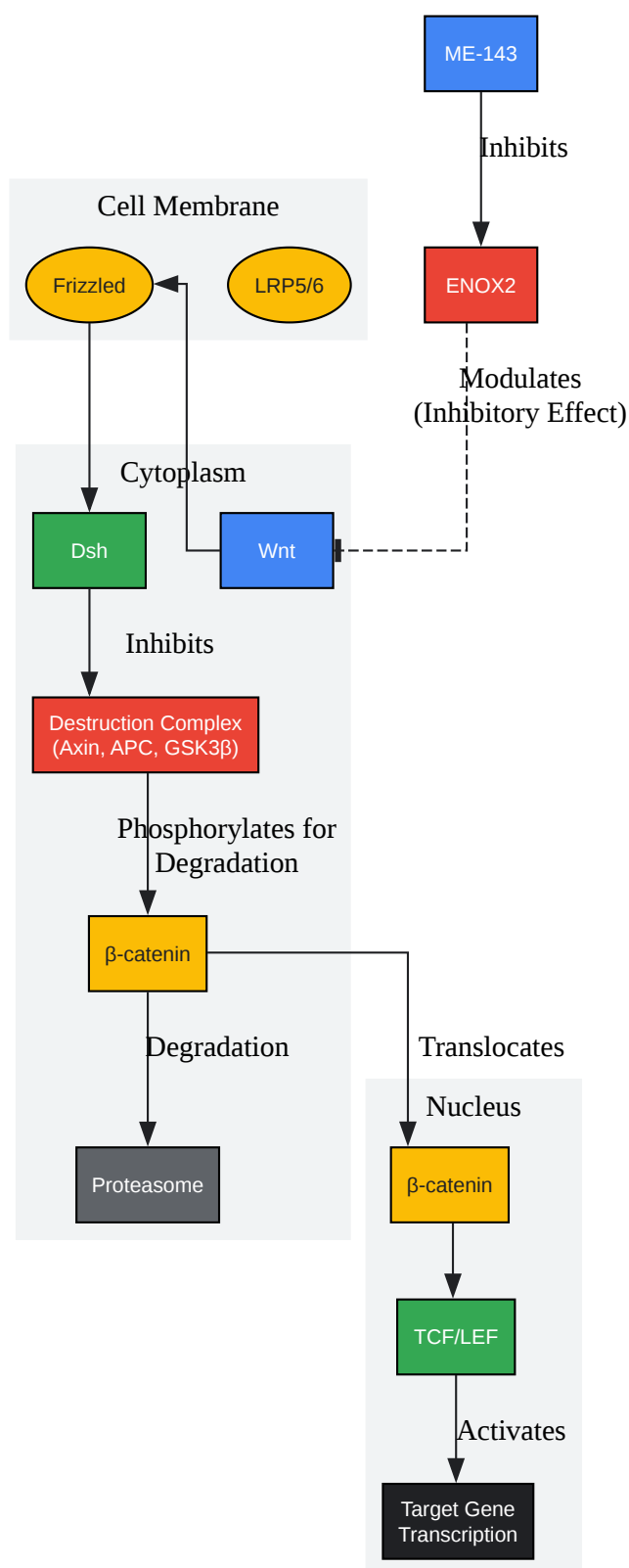
- Prepare isolated mitochondria or permeabilized cells according to standard protocols.
- Prepare different concentrations of **ME-143** to be tested.
- In a 96-well plate, add the mitochondrial/cell preparation.
- Add the **ME-143** dilutions or vehicle control to the respective wells. Include a positive control with rotenone.
- Initiate the reaction by adding the substrate (e.g., NADH) and the electron acceptor provided in the kit.
- Immediately measure the change in absorbance over time at the wavelength specified in the kit's protocol. The decrease in absorbance of the electron acceptor corresponds to complex I activity.
- Calculate the specific activity of complex I and the percentage of inhibition by **ME-143** compared to the vehicle control.

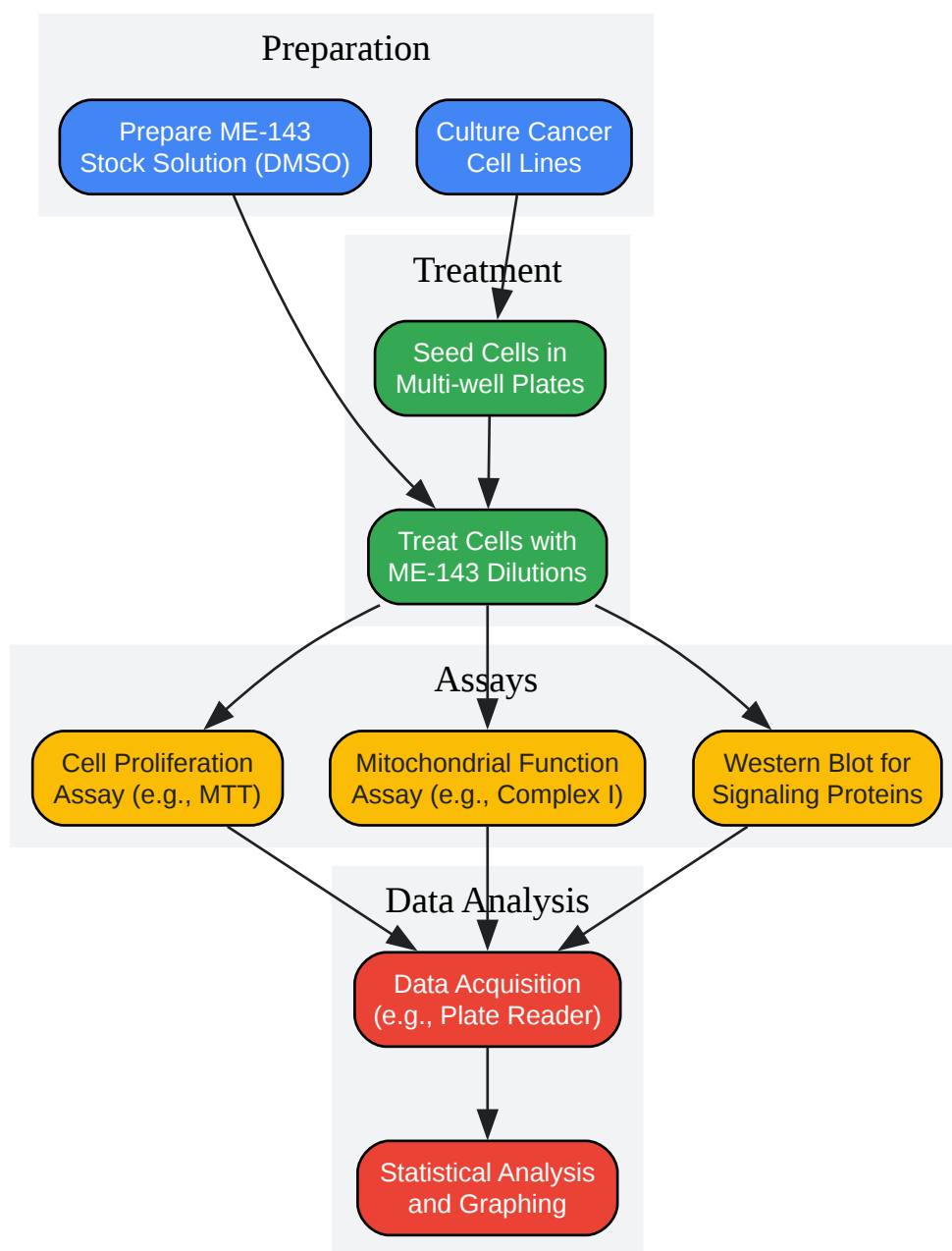
Signaling Pathways and Experimental Workflows

ME-143 Mechanism of Action

ME-143 exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting the tumor-specific NADH oxidase ENOX2, which in turn affects downstream signaling pathways, including the WNT/ β -catenin pathway. It also directly inhibits mitochondrial complex I.^{[1][2][3]}







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